molecular formula C15H15NO4 B2572646 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid CAS No. 926211-16-7

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid

Katalognummer: B2572646
CAS-Nummer: 926211-16-7
Molekulargewicht: 273.288
InChI-Schlüssel: SNFJCDZYWMZLRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid involves several steps. One common synthetic route includes the reaction of 3-ethoxybenzoic acid with pyridin-2-ylmethanol under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the ester linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid serves as a scaffold for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for therapeutic applications:

  • Anticancer Research : The compound has shown potential in disrupting the c-Myc–Max protein complex, which is crucial in cancer cell proliferation . This interaction may lead to the development of novel anticancer therapies.
Biological Target Interaction Type Potential Impact
c-Myc–Max protein complexDisruptionPotential anti-cancer effects
Proteins involved in metabolic pathwaysBinding affinityModulation of enzyme activity
Polyketide synthase 13 (Pks13)InhibitionAntitubercular activity

Biochemical Research

In biochemical studies, the compound is utilized to investigate enzyme interactions and protein-ligand binding dynamics. Preliminary findings suggest that it may modulate enzymatic activities by binding to specific proteins involved in metabolic pathways.

Material Science

The compound's unique structural features allow it to be employed in the development of new materials with specific chemical properties. Its reactivity can be harnessed to create novel compounds for industrial applications.

Tuberculosis Treatment

A high-throughput screening study identified inhibitors targeting Pks13, where derivatives similar to this compound demonstrated significant antitubercular potency (MIC < 1 μM). This suggests that further optimization could lead to effective treatments for resistant strains of Mycobacterium tuberculosis .

c-Myc Inhibition

In assays assessing the disruption of c-Myc–Max/DNA complexes, derivatives exhibited significant activity, particularly those containing carboxylic acid functionalities. This highlights the potential for developing targeted therapies against cancers driven by c-Myc overexpression .

Wirkmechanismus

The mechanism by which 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the context of its use in research .

Vergleich Mit ähnlichen Verbindungen

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid can be compared with other similar compounds such as:

Biologische Aktivität

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO4, with a molecular weight of 273.28 g/mol. The compound features a benzoic acid core with an ethoxy group and a pyridine-derived methoxy group at the para position, which enhances its interaction with biological macromolecules.

Preliminary studies indicate that this compound may interact with proteins involved in various metabolic pathways. Its binding affinity to these proteins suggests potential roles in modulating enzymatic activities and influencing cellular processes.

Interaction with Biological Macromolecules

The compound has shown promising interactions with several biological targets:

Biological TargetInteraction TypePotential Impact
Proteins involved in metabolic pathwaysBinding affinityModulation of enzyme activity
c-Myc–Max protein complexDisruptionPotential anti-cancer effects
Polyketide synthase 13 (Pks13)InhibitionAntitubercular activity

These interactions are crucial for understanding the therapeutic potential of the compound.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives targeting the Pks13 enzyme have shown effectiveness against Mycobacterium tuberculosis, highlighting a potential application in tuberculosis treatment .

Anti-Cancer Properties

The ability to disrupt the c-Myc–Max protein complex positions this compound as a candidate for anti-cancer therapy. Compounds that effectively inhibit this interaction can potentially reduce tumor growth and proliferation .

Case Studies and Research Findings

  • Study on Tuberculosis Treatment : A high-throughput screening identified novel inhibitors targeting Pks13, where derivatives similar to this compound were noted for their antitubercular potency (MIC < 1 μM). These findings suggest that further optimization could lead to effective treatments for resistant strains of M. tuberculosis .
  • c-Myc Inhibition : In an assay assessing the disruption of c-Myc–Max/DNA complexes, derivatives demonstrated significant activity, particularly those with carboxylic acid functionalities, which are also present in this compound .

Eigenschaften

IUPAC Name

3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFJCDZYWMZLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.